molecular formula C13H18N2O3S B215754 Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate

Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate

Cat. No. B215754
M. Wt: 282.36 g/mol
InChI Key: QIBRLAQLTQMMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate, also known as MPA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiol-reactive compounds and has been used as a tool to study the mechanism of action of various biological processes.

Mechanism of Action

Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate reacts with thiol groups on proteins and other biomolecules, forming covalent bonds. This reaction can lead to the modification of the structure and function of the biomolecule. Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate has been shown to react selectively with cysteine residues in proteins, making it a useful tool for studying the role of cysteine residues in protein structure and function.
Biochemical and Physiological Effects:
Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including glutathione S-transferase and thioredoxin reductase. Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate has also been shown to induce oxidative stress in cells and tissues, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate in lab experiments is its selectivity for cysteine residues in proteins. This makes it a useful tool for studying the role of cysteine residues in protein structure and function. However, one limitation of using Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate is its potential to induce oxidative stress in cells and tissues, which can lead to cell death.

Future Directions

There are many future directions for the use of Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate in scientific research. One area of interest is the development of new thiol-reactive compounds that are more selective and less toxic than Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate. Another area of interest is the use of Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate is a thiol-reactive compound that has been widely used in scientific research. Its selectivity for cysteine residues in proteins makes it a useful tool for studying the role of cysteine residues in protein structure and function. However, its potential to induce oxidative stress in cells and tissues should be taken into consideration when using it in lab experiments. There are many future directions for the use of Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate in scientific research, including the development of new thiol-reactive compounds and the use of Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate in the development of new drugs for the treatment of diseases.

Synthesis Methods

The synthesis of Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate involves the reaction of 4-aminophenylacetic acid with 3-mercaptopropionic acid in the presence of a coupling reagent such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction yields Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate as a white crystalline solid with a melting point of 120-122°C.

Scientific Research Applications

Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate has been widely used in scientific research as a thiol-reactive compound. It has been used to study the mechanism of action of various biological processes such as protein folding, protein-protein interactions, and enzyme activity. Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate has also been used to study the redox state of cells and tissues.

properties

Product Name

Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

methyl 2-[4-(3-hydroxypropylcarbamothioylamino)phenyl]acetate

InChI

InChI=1S/C13H18N2O3S/c1-18-12(17)9-10-3-5-11(6-4-10)15-13(19)14-7-2-8-16/h3-6,16H,2,7-9H2,1H3,(H2,14,15,19)

InChI Key

QIBRLAQLTQMMNH-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCCCO

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCCCO

Origin of Product

United States

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